2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate
Description
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate is a synthetic quinoline derivative characterized by a complex esterified structure. The compound features a quinoline core substituted with a bromine atom at position 6, a phenyl group at position 2, and a carboxylate ester at position 3. The ester moiety is derived from 2-(4-methyl-3-nitrophenyl)-2-oxoethanol, introducing both nitro (electron-withdrawing) and methyl (electron-donating) groups on the phenyl ring.
Key identifiers include:
Properties
CAS No. |
355421-44-2 |
|---|---|
Molecular Formula |
C25H17BrN2O5 |
Molecular Weight |
505.3 g/mol |
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H17BrN2O5/c1-15-7-8-17(11-23(15)28(31)32)24(29)14-33-25(30)20-13-22(16-5-3-2-4-6-16)27-21-10-9-18(26)12-19(20)21/h2-13H,14H2,1H3 |
InChI Key |
DXEPAMNJCDHQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate, identified by its CAS number 355421-44-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including anticancer and antibacterial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C25H17BrN2O5 |
| Molecular Weight | 525.34 g/mol |
| CAS Number | 355421-44-2 |
| Linear Formula | C25H17BrN2O5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including our compound of interest. The anticancer activity was evaluated against various cancer cell lines using standard assays such as MTT and colony formation assays.
Case Study: Anticancer Evaluation
In a study evaluating the cytotoxic effects of quinoline derivatives, including this compound, significant findings were reported:
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SK-OV-3 (ovarian cancer)
- HCT116 (colon cancer)
-
Results :
- The compound exhibited IC50 values indicating potent cytotoxicity against the tested cell lines.
- Molecular docking studies suggested that the compound interacts with key proteins involved in cell proliferation, such as tubulin.
Antibacterial Activity
In addition to its anticancer properties, the compound also demonstrated antibacterial activity against several bacterial strains. The evaluation was conducted using the agar well diffusion method.
Case Study: Antibacterial Evaluation
The antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria:
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Results :
- The compound showed moderate to significant antibacterial activity across all tested strains.
- Minimum Inhibitory Concentration (MIC) values were determined to quantify the antibacterial potency.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Tubulin Polymerization : The compound interacts with tubulin, leading to disruption in mitotic spindle assembly, which is critical for cell division.
- Induction of Apoptosis : Studies indicate that this compound may induce apoptosis in cancer cells through intrinsic pathways, evidenced by flow cytometry analysis showing increased early and late apoptotic cells.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Quinoline derivatives are known for their anticancer properties. Studies have shown that compounds similar to 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate exhibit cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that quinoline derivatives inhibit cancer cell proliferation through apoptosis pathways .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
-
Organic Electronics :
- The unique electronic properties of quinoline derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to act as a charge transport material has been explored in several studies, indicating its potential use in enhancing device efficiency .
- Fluorescent Dyes :
Case Studies
- Anticancer Study :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Quinoline Core Modifications
6-Bromo vs. 6-Methyl/6-Chloro Substitutions: The target compound’s 6-bromo group increases molecular weight and polarizability compared to 6-methyl (e.g., : C26H20N2O5, 464.5 g/mol) or 6-chloro (: C25H17ClN2O5, 460.9 g/mol) analogs. Bromine’s larger atomic radius may enhance steric hindrance and influence binding interactions in biological systems . describes a 6-bromo-3-methyl variant (C26H19BrClNO3, 508.8 g/mol), where the additional methyl at position 3 could alter solubility and crystallinity .
Ester Group Modifications
Nitro vs. Chloro/Methoxy Substituents :
- The 4-methyl-3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the ester bond against hydrolysis compared to electron-donating groups like methoxy (: C26H20N2O6, 470.5 g/mol) .
- Chloro substituents (e.g., ) balance lipophilicity and polarity, with 4-chloro-3-nitrophenyl () showing higher molecular weight (460.9 g/mol) than pure chloro analogs .
Aromatic Ring Diversity: replaces the nitro group with a 4-ethylphenyl (C27H22BrNO3, 508.8 g/mol), enhancing hydrophobicity and possibly metabolic stability .
Molecular Weight and Polar Surface Area
- The target compound’s molecular weight (~555.3 g/mol) exceeds most analogs due to bromine and nitro groups. High polar surface area (e.g., ~111 Ų in ) correlates with reduced membrane permeability, a critical factor in drug design .
Comparative Data Table
Preparation Methods
Acyl Chloride Intermediate Route
Conversion of the carboxylic acid to its acyl chloride precedes reaction with the alcohol derivative. As demonstrated in Flore’s synthesis of imidazo[1,5-a]quinolines, thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) facilitates this transformation:
-
Acyl chloride formation :
Conditions: Reflux in anhydrous THF, 4–6 hours. -
Esterification :
The acyl chloride reacts with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol in the presence of a base (e.g., pyridine or triethylamine) to form the target ester:
Conditions: 0°C to room temperature, dichloromethane solvent.
Direct Coupling Using Carbodiimides
Alternative methods employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. This one-pot approach avoids isolated acyl chlorides but requires stringent moisture control.
Functionalization of the 2-Phenyl Group
The 2-phenyl substituent is introduced early in the synthesis, often via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For instance, the patent CN102850269A describes Pd-catalyzed cross-coupling to attach aryl groups to the quinoline core. Adapting this:
-
Suzuki Coupling :
React 6-bromo-2-chloroquinoline-4-carboxylate with phenylboronic acid under Pd(PPh₃)₄ catalysis:
Conditions: Na₂CO₃, DME/H₂O, 80°C.
Nitration and Methyl Group Introduction
The 4-methyl-3-nitrophenyl moiety in the ester side chain is synthesized separately and introduced via esterification. Nitration of toluene derivatives followed by oxidation yields the required 2-oxoethyl segment:
-
Nitration of p-Methyltoluene :
Conditions: 0–5°C, controlled addition to prevent di-nitration. -
Oxidation to 2-Oxoethyl Derivative :
Oxidation of the methyl group using KMnO₄ or CrO₃ converts 4-methyl-3-nitrotoluene to 2-(4-methyl-3-nitrophenyl)-2-oxoethanol:
Conditions: Acidic aqueous medium, 60–70°C.
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from methanol or diethyl ether. Analytical validation via , , and HRMS ensures structural fidelity. Key spectral signatures include:
-
Quinoline protons : δ 8.5–9.0 ppm (aromatic H).
-
Ester carbonyl : 168–170 ppm in .
Challenges and Optimization Considerations
-
Regioselectivity in Bromination : Excess NBS or prolonged reaction times risk di-bromination. Monitoring via TLC is essential.
-
Ester Hydrolysis Sensitivity : The nitro group’s electron-withdrawing effect destabilizes the ester under basic conditions. Reactions must avoid aqueous bases post-esterification.
-
Pd Catalyst Poisoning : Trace impurities in Suzuki couplings necessitate rigorous substrate purification .
Q & A
Basic: What synthetic strategies are recommended for constructing the quinoline-4-carboxylate core in this compound?
Methodological Answer:
The quinoline-4-carboxylate scaffold can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted anilines with β-keto esters under acidic conditions (e.g., HCl or polyphosphoric acid) to form the quinoline ring . For brominated derivatives like the 6-bromo substituent, electrophilic bromination using Br₂ in acetic acid or N-bromosuccinimide (NBS) under controlled temperature (0–25°C) is critical to avoid over-bromination . Post-synthetic esterification of the carboxylate group with 2-(4-methyl-3-nitrophenyl)-2-oxoethyl alcohol can be achieved via Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh₃) .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and bromine isotopic patterns (e.g., [M+H]+ at m/z 488.08558 with predicted collision cross-section [CCS] of 204.1 Ų via ion mobility spectrometry) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F): Assigns aromatic protons (δ 7.2–8.5 ppm for quinoline and phenyl groups) and nitrophenyl substituents. DEPT-135 distinguishes carbonyl carbons (δ ~165–170 ppm) .
- X-ray Crystallography: Resolves steric effects from the 4-methyl-3-nitrophenyl group and validates dihedral angles between quinoline and phenyl rings .
Advanced: How do electronic effects of the 3-nitro and 4-methyl substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing nitro group at the 3-position deactivates the phenyl ring, directing electrophilic substitutions to the para position. This can hinder Suzuki-Miyaura coupling unless palladium catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) are used . Computational DFT studies (e.g., B3LYP/6-31G*) can model charge distribution to predict reactivity, while Hammett constants (σₘ for -NO₂ = +0.71) quantify electronic effects . Contrastingly, the 4-methyl group provides steric bulk but minimal electronic impact, requiring optimization of reaction temperature (e.g., 80–100°C for Buchwald-Hartwig amination) .
Advanced: What mechanistic insights guide the analysis of its potential biological activity?
Methodological Answer:
Quinoline derivatives often interact with DNA topoisomerases or kinase ATP-binding pockets. To study this:
- Molecular Docking (AutoDock Vina): Screen against protein databases (PDB IDs: 1T8I for topoisomerase II) using the compound’s minimized 3D structure (MMFF94 force field). Focus on hydrogen bonding with the carboxylate group and π-π stacking with the bromophenyl moiety .
- Enzyme Assays: Measure IC₅₀ values via fluorescence-based assays (e.g., Topo II-mediated DNA relaxation). Compare with control inhibitors (e.g., etoposide) and assess dose-response curves .
Data Contradiction: How to resolve discrepancies in reported synthetic yields for brominated quinoline intermediates?
Methodological Answer:
Yield variations (e.g., 40–75%) may arise from competing side reactions (e.g., debromination or di-bromination). Mitigation strategies include:
- Reaction Monitoring: Use in-situ FTIR to track NBS consumption or LC-MS to detect intermediates .
- Temperature Control: Maintain ≤25°C to suppress radical pathways.
- Purification: Employ gradient flash chromatography (hexane:EtOAc 8:1 to 4:1) to separate mono- and di-brominated byproducts .
Stability: What protocols ensure compound integrity during long-term storage?
Methodological Answer:
- Storage Conditions: Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the ester group or nitro reduction .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-PDA monitoring. Aqueous buffers (pH 7.4) may hydrolyze the ester; use lyophilization for biological samples .
Advanced: Can computational models predict environmental fate or toxicity?
Methodological Answer:
- EPI Suite™: Estimate biodegradability (BIOWIN) and bioaccumulation potential (log BCF). The compound’s high logP (~4.5) suggests moderate bioaccumulation .
- Ecotoxicology: Use QSAR models (e.g., ECOSAR) to predict LC₅₀ for aquatic organisms. Experimental validation via Daphnia magna acute toxicity tests (OECD 202) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
